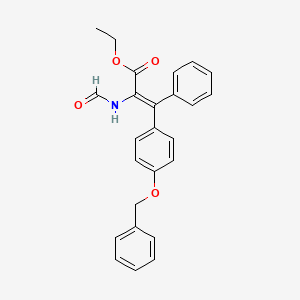
ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by its unique structure, which includes a formamido group, a phenyl group, and a phenylmethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with an appropriate amine and aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group or the phenylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (Z)-2-formamido-3-phenylprop-2-enoate: Lacks the phenylmethoxy group.
Ethyl (Z)-2-formamido-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a phenylmethoxy group.
Ethyl (Z)-2-formamido-3-(4-phenylphenyl)prop-2-enoate: Lacks the methoxy group.
Uniqueness
Ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate is unique due to the presence of both the formamido group and the phenylmethoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H23NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
ethyl (Z)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27)/b24-23- |
Clé InChI |
QRZIKKXEGFALTE-VHXPQNKSSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC=O |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


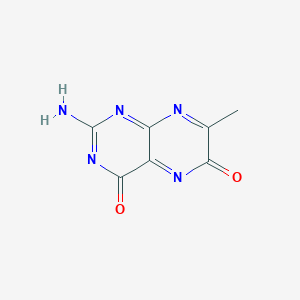
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
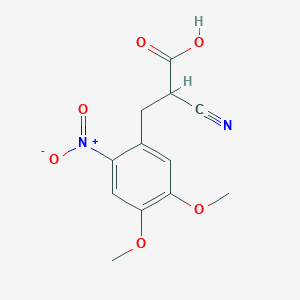
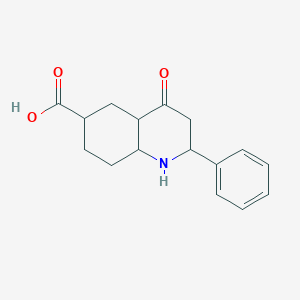
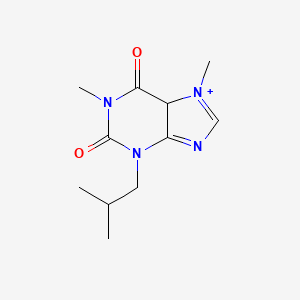
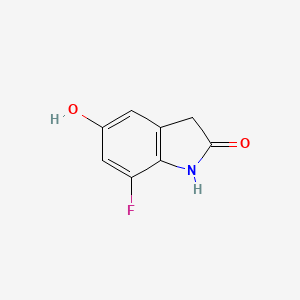
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)

![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)

![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)
![2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)
